molecular formula C9H9FO4 B12083905 2-(2-Fluoro-5-methoxyphenoxy)acetic acid

2-(2-Fluoro-5-methoxyphenoxy)acetic acid

Cat. No.: B12083905
M. Wt: 200.16 g/mol
InChI Key: AWORYNBZCQPXOE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(2-fluoro-5-methoxyphenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-methoxyphenyl)acetic acid
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • (2-Methoxyphenoxy)acetic acid

Uniqueness

2-(2-Fluoro-5-methoxyphenoxy)acetic acid is unique due to the presence of both fluorine and methoxy groups on the phenoxy ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9FO4/c1-13-6-2-3-7(10)8(4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

AWORYNBZCQPXOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)OCC(=O)O

Origin of Product

United States

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